molecular formula C21H26N6O B11265243 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine

Cat. No.: B11265243
M. Wt: 378.5 g/mol
InChI Key: WADIXKRRFUUFRT-UHFFFAOYSA-N
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Description

2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-[4-(4-METHOXYPHENYL)PIPERAZINO]-6-METHYLPYRIMIDINE is a complex organic compound that features a pyrazole ring, a piperazine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-[4-(4-METHOXYPHENYL)PIPERAZINO]-6-METHYLPYRIMIDINE typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine intermediates. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and minimize impurities, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-[4-(4-METHOXYPHENYL)PIPERAZINO]-6-METHYLPYRIMIDINE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions can vary widely, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-[4-(4-METHOXYPHENYL)PIPERAZINO]-6-METHYLPYRIMIDINE depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may yield different substituted compounds.

Scientific Research Applications

2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-[4-(4-METHOXYPHENYL)PIPERAZINO]-6-METHYLPYRIMIDINE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-[4-(4-METHOXYPHENYL)PIPERAZINO]-6-METHYLPYRIMIDINE involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-[4-(4-METHOXYPHENYL)PIPERAZINO]-6-METHYLPYRIMIDINE include other pyrazole, piperazine, and pyrimidine derivatives. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Uniqueness

The uniqueness of 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-[4-(4-METHOXYPHENYL)PIPERAZINO]-6-METHYLPYRIMIDINE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H26N6O

Molecular Weight

378.5 g/mol

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine

InChI

InChI=1S/C21H26N6O/c1-15-14-20(23-21(22-15)27-17(3)13-16(2)24-27)26-11-9-25(10-12-26)18-5-7-19(28-4)8-6-18/h5-8,13-14H,9-12H2,1-4H3

InChI Key

WADIXKRRFUUFRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)N3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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